4-Hydroxy-7-iodoquinoline-3-carbonitrile

X‑ray crystallography Heavy‑atom derivatization Structural biology

Choose this 4-hydroxy-7-iodoquinoline-3-carbonitrile for its unique 7-iodo substituent, essential for halogen bonding and heavy-atom crystallographic phasing (SAD/MAD). Enables parallel Suzuki, Sonogashira, Buchwald-Hartwig couplings for rapid SAR exploration at the 7-position of kinase inhibitors (Aurora, Src, LRRK2). Balanced LogP (2.00) and aqueous solubility (38 µg/mL) ensure direct cell-based assay compatibility up to 100 µM. Do not substitute with 7-chloro or 7-bromo analogs—only the iodo group provides the required anomalous scattering and coupling reactivity.

Molecular Formula C10H5IN2O
Molecular Weight 296.06 g/mol
CAS No. 364793-65-7
Cat. No. B3382813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-iodoquinoline-3-carbonitrile
CAS364793-65-7
Molecular FormulaC10H5IN2O
Molecular Weight296.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)NC=C(C2=O)C#N
InChIInChI=1S/C10H5IN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14)
InChIKeyPIUNYAISORRMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-7-iodoquinoline-3-carbonitrile (CAS 364793-65-7): A Differentiated Quinoline-3-carbonitrile Building Block for Targeted Medicinal Chemistry


4-Hydroxy-7-iodoquinoline-3-carbonitrile (CAS 364793‑65‑7) is a heterocyclic quinoline‑3‑carbonitrile derivative characterized by a 4‑hydroxy group, a 7‑iodo substituent, and a 3‑cyano moiety . Its quinoline core is a privileged scaffold in drug discovery, and the 7‑iodo group provides a heavy‑atom handle for crystallographic phasing while also enabling versatile cross‑coupling reactions for further derivatization . The compound exists in the 4‑oxo‑1,4‑dihydroquinoline tautomeric form and has a molecular weight of 296.06 g/mol . As a building block, it serves as a key intermediate in the synthesis of kinase inhibitors targeting Aurora, Src, and LRRK2 .

Why Generic Substitution Fails: The Critical Role of the 7-Iodo and 4-Hydroxy Motifs in 4-Hydroxy-7-iodoquinoline-3-carbonitrile


In‑class quinoline‑3‑carbonitriles cannot be interchanged generically because the specific substitution pattern dictates both synthetic utility and biological target engagement. The 7‑iodo substituent is essential for halogen‑bonding interactions and heavy‑atom derivatization for X‑ray crystallography; replacement with 7‑chloro or 7‑bromo alters electron density and cross‑coupling reactivity . Similarly, the 4‑hydroxy (or 4‑oxo) group is a key hydrogen‑bond donor/acceptor that governs solubility and target binding, whereas the 3‑cyano group serves as a critical kinase hinge‑binding motif . Analogs lacking the 7‑iodo group, such as 4‑hydroxyquinoline‑3‑carbonitrile, fail to provide the heavy‑atom phasing power required for de novo structure determination [1]. Conversely, compounds missing the 4‑hydroxy group, such as 7‑iodoquinoline‑3‑carbonitrile, exhibit reduced aqueous solubility and altered hydrogen‑bonding networks . The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 4-Hydroxy-7-iodoquinoline-3-carbonitrile


Molecular Weight and Heavy-Atom Effect: Enabling De Novo Phasing in X‑Ray Crystallography

The iodine atom at position 7 imparts a high molecular weight of 296.06 g/mol and a calculated density of 1.999 g/cm³, which are critical for heavy‑atom derivatization in macromolecular crystallography . In contrast, the de‑iodinated analog 4‑hydroxyquinoline‑3‑carbonitrile (CAS 2305‑70‑6) has a molecular weight of only 170.17 g/mol and lacks sufficient anomalous scattering for phasing [1]. The 7‑iodo substituent provides a strong anomalous signal (f'' = 6.8 e⁻ at Cu‑Kα) that enables experimental phasing via SAD or MAD methods, whereas the 7‑chloro or 7‑bromo analogs offer weaker signals that often require higher resolution or multiple crystals [2].

X‑ray crystallography Heavy‑atom derivatization Structural biology

Crystal Structure and Planarity: A Validated Scaffold for Kinase Inhibitor Design

The single‑crystal X‑ray structure of 4‑hydroxy‑7‑iodoquinoline‑3‑carbonitrile reveals a nearly planar molecular geometry, with a maximum deviation from planarity of only 0.2 Å and a torsion angle of –179(2)° for C(4)–C(7)–C(8)–C(9) [1]. This high degree of planarity is essential for fitting into the narrow ATP‑binding pockets of kinases. In contrast, the 7‑unsubstituted analog 4‑hydroxyquinoline‑3‑carbonitrile has been shown to adopt a slightly puckered conformation in some co‑crystal structures, which can reduce binding complementarity [2]. The 7‑iodo substituent in the target compound contributes to stabilizing the planar conformation through halogen‑bonding interactions with the carbonyl oxygen of the 4‑oxo tautomer.

Crystal engineering Kinase inhibitor Structure‑based drug design

Lipophilicity and Aqueous Solubility: Balancing Permeability with Solubility for Cellular Assays

The calculated LogP of 4‑hydroxy‑7‑iodoquinoline‑3‑carbonitrile is 2.00, and its polar surface area (PSA) is 56.65 Ų . In contrast, the 7‑unsubstituted analog 4‑hydroxyquinoline‑3‑carbonitrile has a lower LogP of approximately 1.5 and a similar PSA of ~55 Ų [1]. The increased lipophilicity conferred by the iodine atom enhances passive membrane permeability, which is beneficial for cell‑based assays, while the retention of the 4‑hydroxy group maintains adequate aqueous solubility (estimated at 38 µg/mL at pH 7.4) . This balance of permeability and solubility is superior to that of the 7‑chloro analog (4‑hydroxy‑7‑chloroquinoline‑3‑carbonitrile), which has a lower LogP (~1.7) and can exhibit reduced cellular uptake in certain contexts .

Physicochemical property ADME Solubility

Synthetic Versatility: A Privileged Intermediate for Kinase Inhibitor SAR Exploration

The 7‑iodo group in 4‑hydroxy‑7‑iodoquinoline‑3‑carbonitrile serves as a versatile handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig), enabling rapid diversification at the 7‑position to generate focused libraries of kinase inhibitors . This is directly relevant to the synthesis of Aurora kinase inhibitors and LRRK2 kinase inhibitors, where substitution at the 7‑position has been shown to modulate potency and selectivity [1]. The 7‑iodo compound is significantly more reactive in Suzuki couplings than the corresponding 7‑bromo or 7‑chloro analogs, allowing for milder reaction conditions and broader substrate scope [2]. In contrast, the 7‑unsubstituted analog 4‑hydroxyquinoline‑3‑carbonitrile requires a separate halogenation step before further functionalization can be performed.

Cross‑coupling Kinase inhibitor Medicinal chemistry

Optimal Research and Industrial Use Cases for 4-Hydroxy-7-iodoquinoline-3-carbonitrile


De Novo Structure Determination of Protein‑Ligand Complexes

Due to its heavy‑atom iodine and high anomalous scattering, 4‑hydroxy‑7‑iodoquinoline‑3‑carbonitrile is ideally suited for soaking into protein crystals to facilitate experimental phasing via SAD or MAD. Its planar geometry ensures that it can be accommodated in a wide range of ATP‑binding pockets, making it a universal heavy‑atom derivative for kinase crystallography. This approach eliminates the need for selenomethionine‑labeled protein, reducing both time and cost in structural biology workflows [1].

Synthesis of Focused Kinase Inhibitor Libraries

The 7‑iodo substituent serves as an optimal handle for parallel synthesis of 7‑aryl, 7‑alkynyl, and 7‑amino analogs via Suzuki, Sonogashira, and Buchwald‑Hartwig couplings. This enables rapid exploration of structure‑activity relationships (SAR) at the 7‑position of quinoline‑3‑carbonitrile‑based kinase inhibitors targeting Aurora, Src, and LRRK2. The high reactivity of the iodo group allows for mild, high‑yielding conditions that are compatible with automated synthesis platforms [2].

Cellular Screening in Early‑Stage Drug Discovery

With a balanced LogP of 2.00 and adequate aqueous solubility (38 µg/mL), this compound is well‑suited for use in cell‑based assays without the need for complex formulation. It can be directly dissolved in DMSO and diluted into culture media at concentrations up to 100 µM, enabling reliable determination of cellular IC₅₀ values for kinase inhibitors derived from this scaffold. This property streamlines the transition from biochemical to cellular proof‑of‑concept studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-7-iodoquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.